Superior In Vitro Potency Compared to Endogenous Ligand S1P
RP-001 demonstrates significantly higher potency than the endogenous ligand S1P in activating the S1P1 receptor in a bioluminescence-based cellular assay. This higher potency allows for the use of lower concentrations in experimental settings, potentially reducing off-target or non-specific effects [1].
| Evidence Dimension | Potency (EC50) in activating S1P1-β-arrestin2 signaling pathway |
|---|---|
| Target Compound Data | EC50 = 0.46 ± 0.02 nM |
| Comparator Or Baseline | S1P (Sphingosine-1-phosphate): EC50 = 19.4 ± 0.8 nM |
| Quantified Difference | RP-001 is approximately 42-fold more potent than S1P in this assay. |
| Conditions | S1P1 luciferase signaling MEFs (mouse embryonic fibroblasts) reporting S1P1-β-arrestin2 interaction via split luciferase complementation [1]. |
Why This Matters
Higher potency enables robust receptor activation at lower compound concentrations, which is crucial for minimizing off-target effects and conserving valuable research material.
- [1] Kono M, et al. (2017). Bioluminescence imaging of G protein-coupled receptor activation in living mice. Nature Communications, 8(1), 1163. (Data from Figure 1f). View Source
